Clinical Cure Rates: Stibogluconate vs. Meglumine Antimoniate in Cutaneous Leishmaniasis
In a head-to-head clinical comparison for cutaneous leishmaniasis caused by L. major, intralesional sodium stibogluconate (Pentostam) demonstrated a 91% complete healing rate (30/33 patients) compared to an 88% complete healing rate (59/67 patients) for intralesional meglumine antimoniate (Glucantime) within 3 months post-treatment [1]. The difference was not statistically significant, confirming equivalent efficacy in this specific context. This equivalence is context-dependent; a larger study in a different endemic region (Turkey) reported a significantly lower cure rate for SSG (67%; 1157/1728) compared to meglumine antimoniate (82%; 1431/1728) after one month (p<0.05) [2], highlighting that procurement decisions must be informed by regional efficacy data.
| Evidence Dimension | Clinical Cure Rate (Complete Healing) |
|---|---|
| Target Compound Data | 91% (30/33 patients) |
| Comparator Or Baseline | Meglumine Antimoniate: 88% (59/67 patients) |
| Quantified Difference | +3 percentage points (Non-significant) |
| Conditions | Retrospective evaluation; intralesional administration; L. major CL; Israel; 3-month follow-up. |
Why This Matters
This establishes Stibogluconate's therapeutic equivalence to its closest analog in specific settings, allowing for cost- or availability-based substitution where regional efficacy data align.
- [1] Solomon M, et al. Comparison of Intralesional Sodium Stibogluconate versus Intralesional Meglumine Antimoniate for the Treatment of Leishmania major Cutaneous Leishmaniasis. Acta Derm Venereol. 2024;104:adv35089. View Source
- [2] Yesilova Y, et al. Meglumine antimoniate is more effective than sodium stibogluconate in the treatment of cutaneous leishmaniasis. J Dermatolog Treat. 2015;27(1):83-87. View Source
